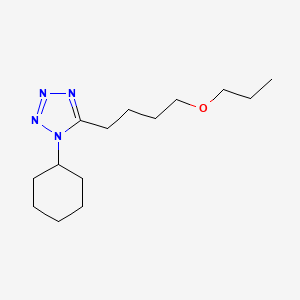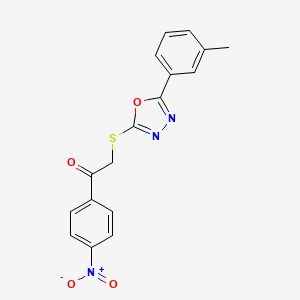
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with an isobutyl group and a piperidin-4-yl group
Preparation Methods
The synthesis of 2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes the formation of the pyrimidine ring followed by the introduction of the isobutyl and piperidin-4-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, altering the compound’s properties.
Cyclization: This reaction can form additional rings, potentially leading to more complex structures
Scientific Research Applications
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s derivatives may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit protein kinases, affecting cell signaling and proliferation .
Comparison with Similar Compounds
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise in cancer therapy.
Piperidine derivatives: These compounds are widely used in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(2-methylpropyl)-6-piperidin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C13H22N4/c1-9(2)7-13-16-11(8-12(14)17-13)10-3-5-15-6-4-10/h8-10,15H,3-7H2,1-2H3,(H2,14,16,17) |
InChI Key |
UAZZDZXENGWIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)N)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





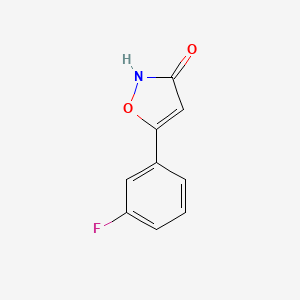
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

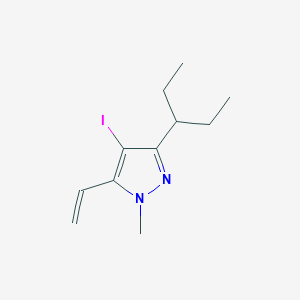
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)

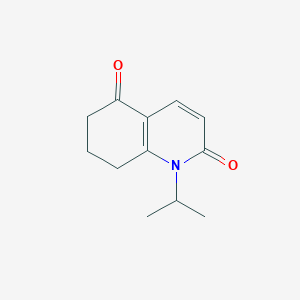
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
